molecular formula C7H7FO B1304798 3-Fluoro-4-methylphenol CAS No. 452-78-8

3-Fluoro-4-methylphenol

Cat. No. B1304798
CAS RN: 452-78-8
M. Wt: 126.13 g/mol
InChI Key: GJOOCAXPERKNMN-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylphenol is a phenolic derivative . It has an empirical formula of C7H7FO and a molecular weight of 126.13 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 3-Fluoro-4-methylphenol involves dissolving 3-Fluoro-4-methylaniline in a 10% sulfuric acid aqueous solution . Sodium nitrate is then added, and the reaction mixture is stirred at various temperatures for several hours . The reaction is quenched with ice water, and the aqueous layer is extracted with ethyl acetate . The combined organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure . The residue is purified by column chromatography to yield the target compound .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-methylphenol can be represented by the SMILES string Cc1ccc(O)cc1F . The InChI representation is 1S/C7H7FO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 .


Physical And Chemical Properties Analysis

3-Fluoro-4-methylphenol is a solid at room temperature . It has a melting point of 72°C, a boiling point of 196°C, and a density of 1.17 . It has a refractive index of 1.5150 and a flash point of 29°C . It is stored in an inert atmosphere at room temperature . It appears as a powder to lump form and has a phenol-like odor .

Scientific Research Applications

1. Environmental Remediation

3-Fluoro-4-methylphenol has been investigated in environmental applications, particularly in water purification. A study by Xiao et al. (2018) focused on the degradation of persistent 4-Fluoro-3-methylphenol, a structurally similar compound to 3-Fluoro-4-methylphenol, using In2O3/In2S3/CdS ternary stereoscopic porous heterostructure films. This method demonstrated high efficiency in degrading pollutants through a photoelectrocatalytic process, indicating potential for 3-Fluoro-4-methylphenol in similar environmental applications (Xiao et al., 2018).

2. Chemosensing and Bioimaging

3-Fluoro-4-methylphenol has been utilized in the development of chemosensors. Rahman et al. (2017) synthesized hydrazones, including 4-fluoro-2-((2-methyl-2-(pyridin-2-yl)hydrazono)methyl)phenol, for selective fluorescent "turn on" chemo-sensing of Al3+ ions, with potential applications in living cells imaging. This research highlights the potential of 3-Fluoro-4-methylphenol derivatives in biochemical sensing and imaging applications (Rahman et al., 2017).

3. Metabolic Pathway Analysis

In the field of microbiology, the metabolic pathways of similar compounds to 3-Fluoro-4-methylphenol have been investigated. Londry and Fedorak (1993) used 6-Fluoro-3-methylphenol to study the metabolic pathways in a methanogenic consortium, revealing insights into the degradation processes of fluorinated phenols. This research can provide a framework for understanding the metabolic fate of 3-Fluoro-4-methylphenol in biological systems (Londry & Fedorak, 1993).

4. Fluorescent Chemosensors Development

3-Fluoro-4-methylphenol is an important component in the development of fluorescent chemosensors. A study by Roy (2021) reviewed various chemosensors based on 4-Methyl-2,6-diformylphenol, demonstrating the compound's relevance in detecting metal ions, anions, and neutral molecules. This research underscores the significance of derivatives of 3-Fluoro-4-methylphenol in creating sensitive and selective chemosensors (Roy, 2021).

Safety And Hazards

3-Fluoro-4-methylphenol is classified as Acute Tox. 4 Oral, Aquatic Chronic 3, and Eye Irrit. 2 . It has hazard statements H302, H319, and H412 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, not eating, drinking, or smoking when using this product, washing hands thoroughly after handling, and wearing protective gloves and eye/face protection .

properties

IUPAC Name

3-fluoro-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOOCAXPERKNMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379128
Record name 3-Fluoro-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methylphenol

CAS RN

452-78-8
Record name 3-Fluoro-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a −70° C. solution of 3-fluoro-4-methyl anisole (1.62 g; 11.6 mmol) in CH2Cl2 (10 mL) was added dropwise BBr3 (10 mL; 12 mmol). The reaction mixture was stirred at −70° C. for 10 min, then allowed to warm to 0° C. and stirred at 0° C. for 2 h. The reaction was allowed to warm to RT and concentrated in vacuo and the residue was partitioned between H2O and EtOAc. The organic phase was washed with H2O, dried (Na2SO4) and concentrated in vacuo to give 3-fluoro-4-methyl phenol (1.1 g; 75%) as an oil.
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Vesek, C Kazak, A Alaman Ağar… - … Section E: Structure …, 2012 - scripts.iucr.org
… In the title compound, C 15 H 10 FNO 3 , the dihedral angle between the isoindoline-1,3-dione and 3-fluoro-4-methylphenol groups is 86.88 (8). The isoindoline-1,3-dione fragment is …
Number of citations: 1 scripts.iucr.org
PK Chakraborty, MR Kilbourn - … . Part A. Applied radiation and isotopes, 1991 - Elsevier
… Since the 4-fluoro-2-methoxy-5-methylbenzaldehyde was m turn prepared by methylation and regiospecific formylation of 3-fluoro-4-methylphenol, the overall process represents use of …
Number of citations: 32 www.sciencedirect.com
PK Chakraborty, MR Kilbourn - Applied Radiation and Isotopes …, 1991 - osti.gov
… Since the 4-fluoro-2-methoxy-5-methylbenzaldehyde was in turn prepared by methylation and regiospecific formylation of 3-fluoro-4-methylphenol, the overall process represents use of …
Number of citations: 0 www.osti.gov
LA Levy, E Murphy, RE London - American Journal of …, 1987 - journals.physiology.org
… line to 3-fluoro-4-methylphenol followed by nitration with NaN03 in H&Sod. Thin layer … 3-Fluoro-4-methylphenol. The procedure of Ungnade and Orwell (16) for the conversion of …
Number of citations: 67 journals.physiology.org
C Lemaire, P Damhaut, A Plenevaux… - International journal of …, 1992 - Elsevier
… The crude 3-fluoro-4-methylphenol was treated with 200 mL of sodium hydroxide (2 N) and with 0.6 mol of dimethyl sulphate (58 mL). The reaction mixture was then extracted twice with …
Number of citations: 62 www.sciencedirect.com
R Zhao, Z Zhou, J Liu, X Wang, Q Zhang, D Li - Organic Letters, 2020 - ACS Publications
… 3,4-Dimethylphenol and 3-fluoro-4-methylphenol both proceeded well to provide the product in high yields (3ia and 3ia). Other para-substituted phenols were subsequently tested. 4-…
Number of citations: 13 pubs.acs.org
DJ Hopper - Microbial catabolism and the carbon cycle. Harwood …, 1988 - books.google.com
The enzymes that initiate the oxidation of the methyl group of p-cresol (4-methylphenol) to carboxyl by hydroxylation to 4-hydroxybenzyl alcohol have been purified from several species …
Number of citations: 15 books.google.com
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
Recently, we have discovered that the registered pesticide, tolfenpyrad, unexpectedly and potently inhibits the development of the L4 larval stage of the parasitic nematode …
Number of citations: 18 pubs.acs.org

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